![molecular formula C7H10O2 B2514870 5-Oxaspiro[3.4]octan-7-one CAS No. 1909305-22-1](/img/structure/B2514870.png)
5-Oxaspiro[3.4]octan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-Oxaspiro[3.4]octan-7-one is a spirocyclic structure that is of interest in various chemical research areas, particularly in the synthesis of novel compounds with potential applications in drug discovery. The spirocyclic motif is a common feature in many natural products and synthetic compounds with biological activity. The papers provided discuss various synthetic approaches and chemical reactions involving spirocyclic compounds related to 5-Oxaspiro[3.4]octan-7-one, highlighting their potential in medicinal chemistry and polymer science .
Synthesis Analysis
The synthesis of related spirocyclic compounds often involves the use of L-proline or other amino acids as starting materials, utilizing tandem aldol-lactonization reactions to construct the spirocyclic framework . Additionally, living polymerization techniques have been employed to synthesize polymers from spirocyclic monomers, indicating the versatility of these structures in material science . Enantioselective approaches have also been reported, which are crucial for the development of chiral drug molecules .
Molecular Structure Analysis
The molecular structure of spirocyclic compounds, including 5-Oxaspiro[3.4]octan-7-one derivatives, has been elucidated using various spectroscopic techniques. For instance, the stereochemistry of the spirocyclic compounds can significantly influence their physical and chemical properties, as seen in the different envelope conformations of the isoxazolidine rings in related compounds . These structural nuances are essential for understanding the reactivity and potential biological activity of these molecules.
Chemical Reactions Analysis
Spirocyclic compounds like 5-Oxaspiro[3.4]octan-7-one undergo a range of chemical reactions, including [3+2] cycloadditions, which can lead to the formation of novel diazaspirooctanone derivatives . Reactions with nucleophiles have been shown to produce a variety of substitution and rearrangement products, demonstrating the reactivity of the spirocyclic epoxy ring . These reactions are not only interesting from a synthetic perspective but also provide insights into the reactivity patterns of spirocyclic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. For example, the polarity-reversed masked phenols and the potential for ring-expansion reactions are unique aspects of these compounds . The spirocyclic chroman derivatives exhibit interesting reactivity with nucleophiles, which can lead to ring-opened products . The biological activity of spirocyclic compounds, such as their antitumor properties, has also been investigated, with some showing moderate activity in biological screens .
Scientific Research Applications
Synthesis and Chemical Properties
- The compound 5-Oxaspiro[3.4]octan-7-one has been studied in the context of its synthesis and chemical reactions. For example, Chiaroni et al. (2000) explored the synthesis of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives through a [3+2] 1,3-cycloaddition process, highlighting its potential for creating novel molecular structures (Chiaroni et al., 2000).
Biological and Enzymatic Reactions
- In biological contexts, the reactivity of yeast epoxide hydrolase (YEH) towards 1-oxaspiro[2.5]octane derivatives was investigated by Weijers et al. (2007). They found that YEH showed a preference for hydrolyzing the O-axial C3 epimers of these compounds, indicating potential applications in enzymatic detoxification (Weijers et al., 2007).
Chemical Transformations and Polymerization
- The compound has also been studied in the context of chemical transformations and polymerization. For instance, Kubo et al. (1999) described the living polymerization of a related compound, highlighting its potential in material science and polymer chemistry (Kubo et al., 1999).
Potential in Drug Discovery
- Li et al. (2013) synthesized novel thia/oxa-azaspiro[3.4]octanes, designed as multifunctional modules for drug discovery. This research points towards potential applications in the development of new pharmaceutical compounds (Li et al., 2013).
Other Applications
- Other studies have explored diverse applications, such as the synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives (Santos et al., 2000), or the transformation of cephalosporanic acid into new antibiotics (Agematu et al., 1993), indicating the versatility of 5-Oxaspiro[3.4]octan-7-one and its derivatives in various fields of chemical and pharmaceutical research (Santos et al., 2000), (Agematu et al., 1993).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
5-oxaspiro[3.4]octan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6-4-7(9-5-6)2-1-3-7/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVWDWZUPGJNBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxaspiro[3.4]octan-7-one | |
CAS RN |
1909305-22-1 |
Source


|
| Record name | 5-oxaspiro[3.4]octan-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

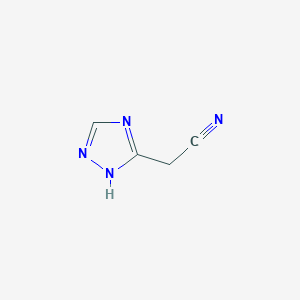
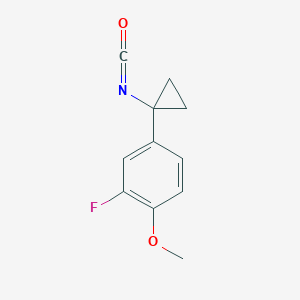
![N-[2-[(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2514790.png)
![ethyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate](/img/structure/B2514791.png)
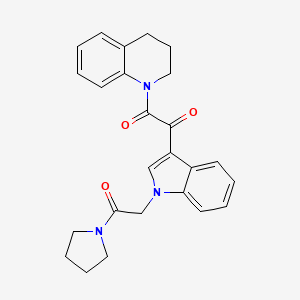
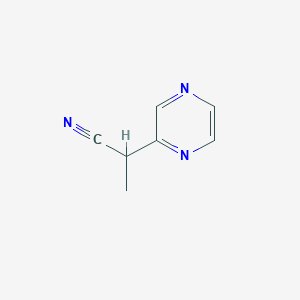

![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2514797.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide](/img/structure/B2514798.png)
![3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-one](/img/structure/B2514800.png)
![(E)-N-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2514803.png)

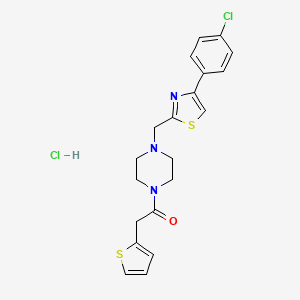
![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2514809.png)